2,4-dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
Description
Properties
IUPAC Name |
2,4-dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O4/c1-24-15-4-9(5-16(25-2)18(15)26-3)13-8-14(22-21-13)11-6-10(19)7-12(20)17(11)23/h4-7,13,21,23H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDQGFVTZJSTLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=NN2)C3=C(C(=CC(=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dichlorophenol with a suitable pyrazole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or hydrogenated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and catalyst use.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated or hydrogenated derivatives.
Scientific Research Applications
2,4-dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: The compound may be used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Table 1: Key Pyrazole-Based Analogues
Key Observations :
- The 3,4,5-trimethoxyphenyl group enhances π-π stacking interactions in biological targets, as seen in the antibacterial activity of the parent compound against S. aureus .
- Substitution with a 4-fluorophenylthio group (Compound 2g) reduces polarity but may compromise antimicrobial efficacy due to decreased hydrogen-bonding capacity .
- Quinoxaline derivatives (e.g., 8c) exhibit improved cytotoxicity, likely due to planar aromatic systems enhancing DNA intercalation .
Analogues with Alternative Heterocyclic Cores
Table 2: Non-Pyrazole Heterocyclic Analogues
Key Observations :
- 1,2,3-Triazoles (e.g., Compound 16) demonstrate potent tubulin polymerization inhibition, comparable to combretastatin A-4 (CA-4), but with reduced cytotoxicity .
- Imidazolone derivatives show broader-spectrum antibacterial activity, likely due to enhanced electrophilicity from the carbonyl group .
- 1,2,4-Triazole-thioethers exhibit antioxidant properties, attributed to radical scavenging via sulfur and nitrogen atoms .
Biological Activity
2,4-Dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 392.27 g/mol. The structure features a dichlorophenol moiety linked to a pyrazole derivative with trimethoxy substitution.
1. Anti-inflammatory Activity
Research indicates that compounds with pyrazole scaffolds exhibit significant anti-inflammatory properties. A study demonstrated that derivatives similar to this compound showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains including E. coli and S. aureus. The presence of the trimethoxyphenyl group enhances the antimicrobial efficacy .
3. Anticancer Activity
Pyrazole derivatives are known for their anticancer potential. Compounds structurally related to this compound have been reported to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Pro-inflammatory Cytokines : The compound modulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
- Antimicrobial Mechanism : The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study 1: Anti-inflammatory Effects
In a controlled study involving carrageenan-induced paw edema in rats, pyrazole derivatives exhibited significant reduction in inflammation compared to the control group. The study highlighted the potential of these compounds as therapeutic agents for inflammatory diseases .
Case Study 2: Anticancer Potential
A series of pyrazole derivatives were tested against various cancer cell lines including breast and colon cancer cells. Results showed that certain derivatives led to a significant decrease in cell viability and induced apoptosis .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves multi-step routes starting with chalcone precursors. A common approach is the cyclization of hydrazine derivatives with α,β-unsaturated ketones under acidic or reflux conditions. For example:
- Step 1: React (E)-3-(3,4,5-trimethoxyphenyl)-1-(2,4-dichloro-6-hydroxyphenyl)prop-2-en-1-one with hydrazine hydrate in ethanol or glacial acetic acid under reflux (6–12 hours).
- Step 2: Monitor reaction progress via TLC and purify intermediates via recrystallization (methanol/ethanol) or column chromatography .
- Optimization: Control temperature (70–90°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 chalcone:hydrazine) to minimize side products. Use NMR and IR to confirm intermediate structures .
Basic: How should researchers characterize this compound spectroscopically, and what key spectral signatures are expected?
Answer:
- 1H NMR: Expect signals for pyrazoline CH2 protons (δ 3.1–3.6 ppm, dd), aromatic protons (δ 6.8–7.5 ppm), phenolic -OH (δ 11.6 ppm, broad), and methoxy groups (δ 3.7–3.9 ppm) .
- IR: Look for N-H (3330–3150 cm⁻¹), phenolic -OH (3150 cm⁻¹), aromatic C=C (1480–1600 cm⁻¹), and C-O (1250 cm⁻¹) stretches .
- Mass Spectrometry: ESI-MS typically shows [M+H]+ peaks consistent with the molecular formula (e.g., m/z ~460–480 for related analogs) .
Advanced: How can regioselectivity in pyrazoline ring formation be controlled during synthesis?
Answer:
Regioselectivity depends on steric and electronic factors of substituents on the chalcone precursor. For example:
- Electron-withdrawing groups (e.g., -Cl, -CF3) on the ketone moiety favor 5-aryl substitution.
- Use of phenylhydrazine derivatives over hydrazine hydrate can direct substitution patterns .
- Solvent polarity (e.g., DMF vs. ethanol) and acid catalysts (e.g., HCl vs. acetic acid) influence cyclization kinetics. Validate outcomes via single-crystal X-ray diffraction to confirm regiochemistry .
Advanced: What computational strategies are suitable for predicting biological activity or binding modes of this compound?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tubulin (common for trimethoxyphenyl derivatives) or kinases. Validate with experimental IC50 values .
- DFT Calculations: Analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity or stability. Basis sets like B3LYP/6-31G(d) are standard .
- MD Simulations: Assess binding stability over time (50–100 ns trajectories) in explicit solvent models (e.g., TIP3P water) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values)?
Answer:
Contradictions may arise from:
- Purity: Verify compound purity (>95%) via HPLC and elemental analysis. Impurities (e.g., unreacted chalcone) can skew bioassays .
- Assay Conditions: Standardize protocols (e.g., cell line viability, incubation time, DMSO concentration). For example, MTT assays on MCF-7 cells require 48-hour incubation for reliable IC50 .
- Stereochemistry: Use chiral HPLC or X-ray crystallography to confirm diastereomer ratios. Pyrazoline C3 configuration (R/S) significantly impacts activity .
Basic: What strategies are effective for improving aqueous solubility without compromising bioactivity?
Answer:
- Prodrug Design: Introduce phosphate or sulfate groups at the phenolic -OH for transient solubility enhancement .
- Co-Crystallization: Use co-formers like cyclodextrins or succinic acid to enhance dissolution rates .
- Structural Modifications: Replace lipophilic groups (e.g., trimethoxyphenyl) with polar substituents (e.g., -SO3H) at non-critical positions. Validate via logP measurements .
Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound’s antitumor activity?
Answer:
- Key Substituents: The 3,4,5-trimethoxyphenyl group enhances tubulin binding, while 2,4-dichlorophenol improves membrane permeability. Test analogs with halogens (Br, F) or methyl groups at these positions .
- Pyrazoline Core: Rigidity vs. flexibility (e.g., 4,5-dihydro vs. fully aromatic pyrazole) affects conformational locking with targets. Synthesize and compare analogs via cytotoxicity assays .
- Dose-Response Analysis: Use Hill slopes to assess cooperativity in dose-response curves, indicating multi-target interactions .
Advanced: What crystallographic techniques are critical for confirming the 3D structure of this compound?
Answer:
- Single-Crystal X-Ray Diffraction (SCXRD): Resolve bond lengths, angles, and dihedral angles. For example, pyrazoline C3-N1 bond lengths typically range 1.35–1.40 Å .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing crystal packing and stability .
- Validation: Cross-check with DFT-optimized geometries (RMSD < 0.5 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
